molecular formula C12H15NO3S B8545495 4-(1-Methanesulfonyl-1,2,3,6-tetrahydro-pyridin-4-yl)-phenol

4-(1-Methanesulfonyl-1,2,3,6-tetrahydro-pyridin-4-yl)-phenol

Cat. No.: B8545495
M. Wt: 253.32 g/mol
InChI Key: IIQYGACUDMWGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methanesulfonyl-1,2,3,6-tetrahydro-pyridin-4-yl)-phenol is a useful research compound. Its molecular formula is C12H15NO3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

4-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenol

InChI

InChI=1S/C12H15NO3S/c1-17(15,16)13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-6,14H,7-9H2,1H3

InChI Key

IIQYGACUDMWGKE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(4-bromo-phenyl)-1-methanesulfonyl-1,2,3,6-tetrahydro-pyridine (23.50 g, 74.32 mmol), potassium hydroxide (14.72 g, 222.95 mmol), 2-di-tert-butylphosphino-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (2.52 g, 5.95 mmol) and tris(dibenzylideneacetone)dipalladium (0) (1.36 g, 1.49 mmol) is purged with nitrogen, and then deoxygenated 1,4-dioxane (150 mL) and deoxygenated water (150 mL) are added. The mixture is stirred at 100° C. for 1 h. The mixture is cooled to 23° C. and 1 M aq hydrochloric acid is added until pH 2-3. The aqueous layer is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed to obtain a red solid. Diethyl ether is added and the solid is filtered to obtain 16 g of the title compound as an off-white solid. MS (m/z) 254 (M+1).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
catalyst
Reaction Step One
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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